molecular formula C18H14N4O3 B14343589 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione CAS No. 95353-17-6

10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B14343589
CAS No.: 95353-17-6
M. Wt: 334.3 g/mol
InChI Key: JMAHHEIKTVKTEV-UHFFFAOYSA-N
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Description

10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is a compound belonging to the pteridine family, which is characterized by a bicyclic heterocyclic structure. Pteridines are known for their diverse biological roles, including their presence in pigments and enzyme cofactors . This particular compound features a methoxyphenyl group and a methyl group attached to the benzo[g]pteridine core, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with 3-methyl-2,4-dioxo-1,2,3,4-tetrahydropteridine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, with heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.

    Medicine: Research explores its potential as an anticancer, antiviral, or antibacterial agent due to its structural similarity to other bioactive pteridines.

    Industry: It is used in the development of dyes, pigments, and fluorescent probes

Mechanism of Action

The mechanism of action of 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Uniqueness: 10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and methyl groups contribute to its potential as a versatile compound in various research and industrial applications .

Properties

CAS No.

95353-17-6

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

10-(4-methoxyphenyl)-3-methylbenzo[g]pteridine-2,4-dione

InChI

InChI=1S/C18H14N4O3/c1-21-17(23)15-16(20-18(21)24)22(11-7-9-12(25-2)10-8-11)14-6-4-3-5-13(14)19-15/h3-10H,1-2H3

InChI Key

JMAHHEIKTVKTEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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